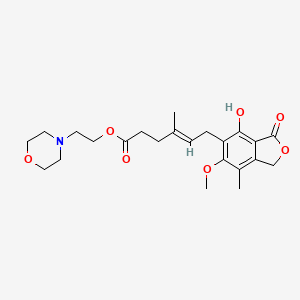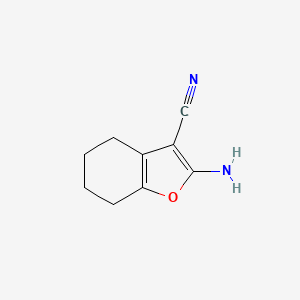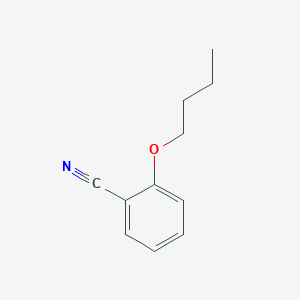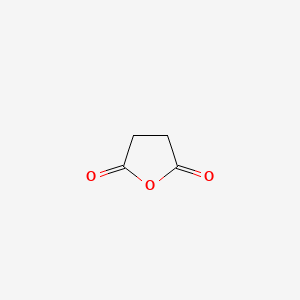
2-Methoxybenzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxybenzaldehyde thiosemicarbazone is a Schiff base compound known for its diverse applications, particularly in the field of corrosion inhibition. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a methoxybenzylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazinecarbothioamide. The reaction is usually carried out in an ethanol medium under reflux conditions. The general reaction scheme is as follows:
2-Methoxybenzaldehyde+Hydrazinecarbothioamide→this compound
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxybenzaldehyde thiosemicarbazone has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mécanisme D'action
The mechanism of action of 2-Methoxybenzaldehyde thiosemicarbazone, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents. The compound’s effectiveness is attributed to the presence of electronegative atoms (such as nitrogen and sulfur) and π-electrons, which facilitate strong interactions with the metal surface .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxybenzylidene)Hydrazinecarbothioamide
- 2-(2-Hydroxy-5-methoxybenzylidene)Hydrazinecarbothioamide
- 2-(2-Hydroxy-3-methoxybenzylidene)Hydrazinecarbothioamide
Uniqueness
2-Methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its hydroxy-substituted counterparts. This makes it particularly effective as a corrosion inhibitor and in various chemical reactions .
Propriétés
Numéro CAS |
4334-73-0 |
|---|---|
Formule moléculaire |
C9H11N3OS |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
[(Z)-(2-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6- |
Clé InChI |
LHIPHJZPFNPALV-WDZFZDKYSA-N |
SMILES |
COC1=CC=CC=C1C=NNC(=S)N |
SMILES isomérique |
COC1=CC=CC=C1/C=N\NC(=S)N |
SMILES canonique |
COC1=CC=CC=C1C=NNC(=S)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















